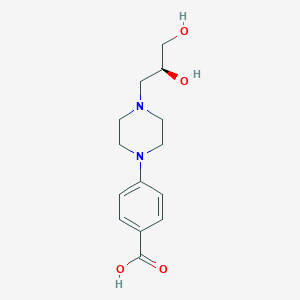

(S)-4-(4-(2,3-Dihydroxypropyl)piperazin-1-yl)benzoic acid

Description

(S)-4-(4-(2,3-Dihydroxypropyl)piperazin-1-yl)benzoic acid is a synthetic compound featuring a piperazine core substituted with a 2,3-dihydroxypropyl group and linked to a benzoic acid moiety. The (S)-configuration at the dihydroxypropyl chain confers stereospecificity, which may influence its biological activity and pharmacokinetic properties. Piperazine derivatives are widely studied for their versatility in drug design, often acting as modulators of receptors (e.g., serotonin, dopamine) or enzyme inhibitors.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c17-10-13(18)9-15-5-7-16(8-6-15)12-3-1-11(2-4-12)14(19)20/h1-4,13,17-18H,5-10H2,(H,19,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQKHLBKWYJSMW-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CO)O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C[C@@H](CO)O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-(2,3-Dihydroxypropyl)piperazin-1-yl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.

Introduction of the Dihydroxypropyl Group: This step might involve the reaction of the piperazine intermediate with an epoxide or a diol under basic conditions.

Attachment of the Benzoic Acid Moiety: The final step could involve the coupling of the substituted piperazine with a benzoic acid derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The dihydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The benzoic acid moiety can be reduced to benzyl alcohol under suitable conditions.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

Substitution: Conditions might include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of benzyl alcohol.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(S)-4-(4-(2,3-Dihydroxypropyl)piperazin-1-yl)benzoic acid may have several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, possibly as an enzyme inhibitor or receptor modulator.

Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (S)-4-(4-(2,3-Dihydroxypropyl)piperazin-1-yl)benzoic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The dihydroxypropyl group could be involved in hydrogen bonding, while the piperazine ring might interact through hydrophobic or ionic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table compares key structural and physicochemical properties of the target compound with analogs from the provided evidence:

Key Observations:

Substituent Impact on Lipophilicity :

- The dihydroxypropyl group in the target compound significantly reduces logP (-1.2), enhancing hydrophilicity compared to the hydrophobic Fmoc (logP 3.5) and phenyl (logP 2.8) substituents. This suggests superior aqueous solubility, critical for oral bioavailability .

- The benzoic acid moiety (pKa ~4.2) ionizes at physiological pH, further improving solubility, whereas acetic acid (pKa ~2.5) in the Fmoc derivative remains protonated in the stomach, limiting its utility in drug delivery .

Functional Group Influence on Applications :

- The Fmoc-protected acetic acid derivative is tailored for solid-phase peptide synthesis, where the Fmoc group temporarily shields amines during coupling reactions. Its hydrophobicity aids in purification .

- The phenyl-substituted triazolopyridine analog lacks ionizable groups but exhibits moderate lipophilicity, favoring blood-brain barrier penetration. This aligns with its role as an impurity in neuroactive pharmaceuticals .

Stereochemical Considerations: The (S)-configuration of the dihydroxypropyl group in the target compound may optimize interactions with chiral binding sites in biological targets, a feature absent in the racemic or non-chiral analogs listed above.

Research Findings and Implications

- Solubility-Bioactivity Trade-off : While the target compound’s high solubility is advantageous, excessive hydrophilicity may limit membrane permeability. Structural analogs with balanced logP (e.g., introducing mild hydrophobic groups) could optimize absorption.

- Stereospecificity : Comparative studies with the (R)-enantiomer are warranted to assess enantiomer-specific efficacy or toxicity.

- Impurity Profiling : The phenyl-substituted analog highlights regulatory challenges in ensuring synthetic purity, emphasizing the need for robust analytical methods during drug development.

Biological Activity

(S)-4-(4-(2,3-Dihydroxypropyl)piperazin-1-yl)benzoic acid, known by its CAS number 2241107-60-6, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 280.32 g/mol. The compound features a piperazine ring substituted with a dihydroxypropyl group and a benzoic acid moiety, which contributes to its unique biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2241107-60-6 |

| Molecular Formula | CHNO |

| Molecular Weight | 280.32 g/mol |

The biological activity of this compound is likely mediated through interactions with various biological macromolecules. It may act as an enzyme inhibitor or receptor modulator. The dihydroxypropyl group can facilitate hydrogen bonding, while the piperazine ring contributes to hydrophobic or ionic interactions with target proteins .

Biological Evaluation

Recent studies have highlighted several potential biological activities of this compound:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which could be attributed to the presence of hydroxyl groups that scavenge free radicals .

- Enzyme Modulation : In silico studies suggest that derivatives of benzoic acid can bind to cathepsins B and L, which are crucial for protein degradation pathways in cells . This indicates that this compound might enhance proteolytic activities in cellular models.

- Anti-inflammatory Effects : Similar compounds have been evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. These studies indicate that certain benzoic acid derivatives can significantly reduce inflammation .

Study 1: Enzyme Activity Induction

A study focused on the activity of this compound demonstrated its potential to enhance the activity of proteasomes and cathepsins in human foreskin fibroblasts at concentrations ranging from 1 to 10 μg/mL. The results indicated no cytotoxic effects at these concentrations while showing significant activation of chymotrypsin-like enzymatic activity .

Study 2: Comparative Analysis with Other Derivatives

In comparative analyses with other benzoic acid derivatives, this compound exhibited unique binding affinities due to its stereochemistry. This stereospecificity may result in distinct biological activities compared to its racemic counterparts or other structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.